molecular formula C6H15N3 B140630 (5-Methylpiperazin-2-yl)methanamine CAS No. 136665-35-5

(5-Methylpiperazin-2-yl)methanamine

Cat. No.: B140630
CAS No.: 136665-35-5
M. Wt: 129.2 g/mol
InChI Key: MKMPVMGXVLFXDN-UHFFFAOYSA-N
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Description

(5-Methylpiperazin-2-yl)methanamine is a piperazine derivative with the molecular formula C6H15N3 and a molecular weight of 129.20 g/mol . Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylpiperazin-2-yl)methanamine typically involves the reaction of piperazine with formaldehyde and a methylating agent under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. Quality control measures such as NMR, HPLC, and GC are employed to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

(5-Methylpiperazin-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

(5-Methylpiperazin-2-yl)methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (5-Methylpiperazin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate specific molecular targets and pathways makes it a valuable compound for scientific research and drug development .

Properties

IUPAC Name

(5-methylpiperazin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3/c1-5-3-9-6(2-7)4-8-5/h5-6,8-9H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMPVMGXVLFXDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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